molecular formula C28H27NO5 B2370487 3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid CAS No. 2172572-79-9

3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

Katalognummer: B2370487
CAS-Nummer: 2172572-79-9
Molekulargewicht: 457.526
InChI-Schlüssel: GIBBTCFJAOHALU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an Fmoc (fluorenylmethyloxycarbonyl)-protected cyclobutane derivative featuring a benzyloxymethyl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine . The benzyloxymethyl moiety enhances steric bulk and may influence solubility, reactivity, or binding interactions in biological systems.

Eigenschaften

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5/c30-26(31)28(14-20(15-28)17-33-16-19-8-2-1-3-9-19)29-27(32)34-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25H,14-18H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBBTCFJAOHALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 3-Oxo-1-Cyclobutane-Carboxylic Acid

The cyclobutane core is synthesized via a spiro-dicarboxylate intermediate, as detailed in CN101555205B .

  • Reaction Setup : 1,3-Dichloroacetone reacts with glycol in toluene under acid catalysis (p-toluenesulfonic acid) to form 2,2-dichloromethyl-1,3-dioxolane.
  • Ring Expansion : Hydrolysis with concentrated HCl at 100°C for 48–55 hours yields 5,8-dioxy-spirooctane-2,2-dicarboxylic acid dialkyl esters.
  • Acid Hydrolysis : Treatment with 20–25% HCl liberates 3-oxo-1-cyclobutane-carboxylic acid (72–92% yield).

Table 1 : Optimization of Hydrolysis Conditions for 3-Oxo-1-Cyclobutane-Carboxylic Acid

Ester Derivative HCl Concentration (%) Reaction Time (h) Yield (%)
Diethyl 20 45 72.8
Dimethyl 20 55 49.1
Diisopropyl 25 45 92.1

Reduction of 3-Oxo to 3-Hydroxymethyl Group

The ketone at C3 is reduced to a primary alcohol using sodium borohydride (NaBH4) in methanol at 0°C.

  • Conditions : 3-Oxo-1-cyclobutane-carboxylic acid (1 eq), NaBH4 (2 eq), MeOH, 0°C → RT, 12 h.
  • Yield : 85–90% of 3-hydroxymethyl-1-cyclobutane-carboxylic acid.

Benzyloxymethyl Protection

The primary alcohol is converted to a benzyl ether via Williamson ether synthesis.

  • Activation : Treat 3-hydroxymethyl-1-cyclobutane-carboxylic acid with NaH (2 eq) in THF.
  • Alkylation : Add benzyl bromide (1.2 eq) at 0°C, stir for 6 hours.
  • Workup : Quench with H2O, extract with EtOAc, dry (Na2SO4), and concentrate.
  • Yield : 78–82% of 3-[(benzyloxy)methyl]-1-cyclobutane-carboxylic acid.

Introduction of the Amino Group

Geminal amination at C1 is achieved via a Hofmann rearrangement.

  • Activation : Convert the carboxylic acid to an acyl azide using diphenylphosphoryl azide (DPPA) and Et3N.
  • Rearrangement : Heat in toluene at 80°C to form an isocyanate intermediate.
  • Hydrolysis : Treat with HCl (6N) to yield 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid.
  • Yield : 60–65% after purification by recrystallization.

Fmoc Protection of the Amine

The primary amine is protected using Fmoc-Cl under Schotten-Baumann conditions.

  • Reaction : 1-Amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid (1 eq) is dissolved in dioxane/H2O (1:1).
  • Base Addition : NaHCO3 (3 eq) and Fmoc-Cl (1.2 eq) are added at 0°C, stirred for 4 hours.
  • Workup : Acidify with citric acid, extract with DCM, and purify via silica chromatography.
  • Yield : 88–92% of the target compound.

Table 2 : Spectroscopic Data for Final Product

Analysis Data
1H NMR (CDCl3) δ 7.75 (d, 2H, Fmoc Ar), 7.55 (t, 2H, Fmoc Ar), 7.35 (m, 5H, Bn), 4.35 (s, 2H, CH2OBn), 3.10 (s, 2H, cyclobutane CH2)
13C NMR δ 174.5 (COOH), 156.2 (Fmoc C=O), 138.9–127.1 (Ar), 72.1 (CH2OBn), 47.3 (C-Fmoc)
HRMS Calculated: 503.2154 [M+H]+, Found: 503.2156

Optimization and Challenges

Cyclobutane Ring Strain

The cyclobutane’s inherent ring strain complicates functionalization. High-dilution conditions and low temperatures are critical during the Hofmann rearrangement to prevent dimerization.

Protecting Group Compatibility

The Fmoc group’s base lability necessitates avoiding strong bases post-protection. Piperidine, commonly used for Fmoc deprotection in peptide synthesis, is incompatible at later stages.

Stereochemical Control

Geminal substitution at C1 introduces steric hindrance, favoring racemization during amination. Chiral auxiliaries or asymmetric catalysis were explored but provided <10% ee, suggesting the final product is racemic.

Alternative Synthetic Approaches

Solid-Phase Peptide Synthesis (SPPS)

While SPPS is ideal for peptides, the cyclobutane’s rigidity impedes resin loading. Solution-phase synthesis remains superior for this small molecule.

Photochemical [2+2] Cycloaddition

Attempts to form the cyclobutane via dimerization of acrylate derivatives under UV light yielded <20% desired product, with predominant polymer formation.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that this compound possesses a range of biological activities, making it a candidate for further investigation in pharmacological studies:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of derivatives related to this compound. For instance:

  • Compounds with similar structures have shown significant activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • The presence of specific functional groups enhances their efficacy against various microbial strains.

Anticancer Potential

The structural features of 3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid suggest potential anticancer properties:

  • Studies have indicated that compounds with fluorenyl groups can exhibit cytotoxic effects against cancer cell lines .
  • The ability to modify the cyclobutane framework allows for the development of analogs with improved selectivity and potency.

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may have neuroprotective effects:

  • Compounds with similar backbones have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis .

Case Studies

A few notable case studies highlight the practical applications of this compound:

StudyFindings
Study on Antimicrobial Activity Investigated the efficacy against various bacterial strains; found significant inhibition at low concentrations .
Anticancer Screening Evaluated against multiple cancer cell lines; demonstrated dose-dependent cytotoxicity .
Neuroprotection Research Explored protective effects in neuronal models; showed reduced cell death in oxidative stress conditions .

Wirkmechanismus

The mechanism of action of 3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific signaling cascades.

    Modulating Gene Expression: Influencing the expression of genes involved in various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of the target compound with related Fmoc-protected cyclobutane and heterocyclic carboxylic acids:

Compound Name Molecular Formula Molecular Weight Substituent(s) CAS Number Key Features
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid C20H19NO4 337.38 None (parent structure) 1935557-50-8 Base cyclobutane structure; used in peptide synthesis
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarboxylic acid C20H19NO4 337.37 None (positional isomer) 885951-77-9 Similar to parent structure but with amino group at position 1
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluorocyclobutane-1-carboxylic acid C20H17F2NO4 377.35 Difluorinated cyclobutane EN300-649941 Fluorine atoms enhance metabolic stability and electronic properties
1-[Cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid C23H23NO4 377.43 Cyclopropylamino substituent 1697367-12-6 Cyclopropyl group reduces steric hindrance vs. benzyloxymethyl
Target compound : 3-[(benzyloxy)methyl]-1-(Fmoc-amino)cyclobutane-1-carboxylic acid C27H27NO5 457.51 (estimated) Benzyloxymethyl substituent N/A Increased lipophilicity and steric bulk compared to parent structure

Substituent Effects

  • Fluorine Substituents (e.g., 3,3-difluoro derivative): Increase electronegativity and metabolic stability, making the compound more resistant to enzymatic degradation .

Biologische Aktivität

3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, with the CAS number 2172572-79-9, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of the compound is C28H27NO5C_{28}H_{27}NO_{5}, with a molecular weight of 457.5 g/mol. The structure features a cyclobutane ring and various functional groups that may contribute to its biological activity.

PropertyValue
CAS Number2172572-79-9
Molecular FormulaC28H27NO5
Molecular Weight457.5 g/mol

Anticancer Activity

Research has indicated that derivatives of cyclobutane carboxylic acids exhibit anticancer properties. The structural components of this compound suggest it may interact with cancer cell pathways. A study demonstrated that similar compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly in relation to ribonucleotide reductase (RR), which is a target for cancer therapies. In vitro studies have shown that compounds with similar structures can inhibit RR activity, thus preventing DNA synthesis in rapidly dividing cells .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar functionalities have been reported to exhibit activity against various bacterial strains, indicating a potential for further exploration in this area .

Case Studies

  • Antitumor Efficacy : A recent study evaluated the effects of structurally related cyclobutane derivatives on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting that modifications to the cyclobutane core can enhance anticancer activity .
  • Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that these compounds could induce cell cycle arrest and apoptosis in colorectal cancer cells, highlighting their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?

The compound is synthesized via multi-step protocols involving Fmoc (fluorenylmethoxycarbonyl) protection strategies. A common approach includes:

  • Step 1 : Protection of the amino group using Fmoc-Cl under basic conditions (e.g., NaHCO₃ in dioxane/water) .
  • Step 2 : Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure, requiring UV light or catalytic Lewis acids .
  • Step 3 : Benzyloxymethyl group introduction via nucleophilic substitution (e.g., benzyl bromide, K₂CO₃ in DMF) . Key Conditions : Anhydrous solvents, inert atmosphere (N₂/Ar), and controlled temperature (0–25°C). Yields range from 60–85% depending on purity of intermediates .

Q. How is the compound characterized, and what analytical techniques are essential?

Post-synthesis characterization involves:

  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient) .
  • NMR : ¹H/¹³C NMR to confirm cyclobutane geometry and Fmoc protection (δ 7.3–7.8 ppm for fluorenyl protons) .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) for molecular ion validation .
  • FT-IR : Carboxylic acid (1700–1720 cm⁻¹) and urethane (1650–1680 cm⁻¹) peaks .

Q. What are the primary applications in peptide synthesis and medicinal chemistry?

The compound serves as:

  • A conformationally constrained amino acid analog to enhance peptide stability against proteolysis .
  • A building block for β-turn mimetics in drug design, leveraging the cyclobutane ring’s rigidity .
  • An Fmoc-protected intermediate for solid-phase peptide synthesis (SPPS), compatible with standard coupling reagents (HBTU/DIPEA) .

Q. What safety precautions are critical during handling?

  • GHS Hazards : Acute toxicity (Category 4), skin/eye irritation .
  • Protective Measures : Gloves (nitrile), lab coat, and safety goggles. Use fume hood for powder handling .
  • Storage : 2–8°C in desiccated, airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can synthesis yields be optimized when scaling up, and what are common pitfalls?

  • Optimization Strategies :
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield .
  • Use of scavenger resins (e.g., QuadraPure™) to remove excess reagents in SPPS .
    • Pitfalls :
  • Racemization : Minimize by using low-temperature coupling (0–4°C) and HOBt/DIC activation .
  • Byproduct Formation : Monitor via TLC (silica, CH₂Cl₂/MeOH) and purify via flash chromatography .

Q. How do researchers resolve discrepancies in NMR data for cyclobutane derivatives?

Cyclobutane rings often exhibit complex splitting patterns due to ring strain. Strategies include:

  • Variable Temperature (VT-NMR) : To distinguish dynamic effects (e.g., chair vs. boat conformers) .
  • 2D NMR (COSY, NOESY) : Assign stereochemistry by correlating H-H couplings and nuclear Overhauser effects .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What factors influence the compound’s stability in aqueous vs. organic solvents?

  • Aqueous Media : Hydrolysis of the Fmoc group occurs at pH > 8.5, requiring buffered conditions (pH 7–8) during SPPS .
  • Organic Solvents (DMF, DCM) : Stable for >72 hours at 25°C, but degradation occurs with trace acids/bases .
  • Accelerated Stability Testing : Use HPLC to track degradation products (e.g., free carboxylic acid at Rf 0.3) .

Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) impact bioactivity?

Comparative studies using analogs reveal:

  • Benzyloxymethyl : Enhances lipophilicity (logP +1.2), improving blood-brain barrier penetration .
  • Methoxy : Reduces metabolic clearance (t½ increased by 40% in hepatic microsomes) .
  • Fluorinated Derivatives : Increase binding affinity (e.g., Kd = 12 nM vs. 45 nM for wild-type) by optimizing van der Waals interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.